(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2OS/c1-21-15-8-13-6-7-14(9-15)19(13)16(20)18-10-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUHOFOGNDUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide is a member of the azabicyclo family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a bicyclic structure characterized by the presence of a nitrogen atom within the ring system, which is significant for its biological interactions. The molecular formula is .
Pharmacological Properties
Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit various pharmacological activities, including:
- Antinociceptive Effects : Studies have shown that derivatives of azabicyclo[3.2.1]octane can act as effective analgesics through modulation of pain pathways.
- ACAT Inhibition : The compound has demonstrated activity as an acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, which is crucial for cholesterol metabolism and can help in managing hyperlipidemia and atherosclerosis .
- Neurotransmitter Modulation : The structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
The proposed mechanism involves the inhibition of ACAT, leading to decreased cholesterol absorption and accumulation in vascular tissues. This action is beneficial for preventing atherosclerosis progression . Additionally, the compound may influence central nervous system pathways by interacting with specific receptors, although detailed receptor binding studies are still needed.
Study 1: Analgesic Properties
In a controlled study evaluating various azabicyclo compounds, this compound was administered to animal models experiencing induced pain. The results indicated a significant reduction in pain response compared to controls, suggesting potent analgesic properties .
Study 2: Lipid Metabolism
A study focusing on lipid metabolism highlighted the compound's ability to lower serum cholesterol levels in hyperlipidemic rats. The mechanism was attributed to its role as an ACAT inhibitor, leading to reduced cholesteryl ester formation .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Bicyclic Scaffold Variations
The 8-azabicyclo[3.2.1]octane core distinguishes this compound from analogs with different ring systems:
- 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-8-ene-2-yl)carboxamide (): Features a [3.3.1] bicyclic system, increasing ring strain and altering spatial geometry compared to [3.2.1]. This may reduce compatibility with targets optimized for smaller bicyclic systems.
- Cephalosporin derivatives (): Contain 1-azabicyclo[4.2.0]octane systems fused with β-lactam rings, emphasizing antibiotic activity rather than neurological targets.
Substituent-Driven Functional Differences
Table 1: Substituent Comparison of Key Analogs
Key Observations:
Structural Similarity Analysis
Using Tanimoto coefficients (), the target compound shows moderate similarity (~0.6–0.7) to analogs like CAS 140633-58-5, primarily due to shared bicyclic cores and chlorinated aromatics. However, differences in functional groups (e.g., -SMe vs. -COOH) reduce similarity scores, reflecting divergent pharmacological profiles.
Pharmacological Implications
While specific activity data for the target compound are absent in the evidence, structural parallels suggest:
- Neurological Targets: Similar to tropane alkaloids (e.g., cocaine analogs), the [3.2.1] core may interact with monoamine transporters.
- Antimicrobial Potential: Methylthio groups are present in antibiotics like cefotiam (), hinting at possible β-lactamase resistance.
Q & A
Q. Optimization Challenges :
How can structural and stereochemical integrity be validated for this compound?
Basic Research Question
Advanced analytical techniques are required:
- X-ray crystallography : Resolves absolute configuration (e.g., (1R,5S) vs. (1S,5R)) by analyzing bond angles and torsion .
- NMR spectroscopy : Key signals include:
- Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA .
What pharmacological targets and mechanisms are hypothesized for this compound?
Advanced Research Question
Structural analogs (e.g., SR141716, RTI-371) suggest potential interactions with:
Q. Experimental Validation :
- Binding assays : Use radiolabeled ligands (e.g., [³H]WIN55,212-2 for CB1) to measure IC₅₀ values .
- Functional assays : Assess cAMP modulation in HEK293 cells expressing CB1 .
How can researchers resolve contradictions in bioactivity data across different assays?
Advanced Research Question
Discrepancies may arise from assay conditions or off-target effects. Strategies include:
- Dose-response profiling : Compare EC₅₀/IC₅₀ values across multiple assays (e.g., binding vs. functional) .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methylthio group) .
- Structural analogs : Test derivatives (e.g., replacing 4-chlorobenzyl with 4-fluorophenyl) to isolate pharmacophoric groups .
What formulation strategies enhance the compound’s stability in preclinical studies?
Advanced Research Question
Key stability challenges include oxidation and hydrolysis:
Q. Accelerated Stability Testing :
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| High humidity | Hydrolysis of carboxamide | Lyophilization with trehalose |
| Light exposure | Oxidation of thioether | Amber glass vials + N₂ overlay |
How can computational methods predict the compound’s ADMET properties?
Advanced Research Question
- Molecular docking : Simulate binding to CB1 using AutoDock Vina; prioritize poses with ΔG < -8 kcal/mol .
- QSAR models : Correlate logP (predicted ~3.2) with permeability in Caco-2 assays .
- Metabolite prediction : Use Schrödinger’s Metabolism Module to identify vulnerable sites (e.g., sulfur oxidation) .
What analytical techniques quantify trace impurities in synthesized batches?
Advanced Research Question
- LC-MS/MS : Detect sulfoxide byproducts (m/z +16) with a C18 column and 0.1% formic acid mobile phase .
- ICP-MS : Quantify residual heavy metals (e.g., Pd from coupling reactions) below ICH Q3D limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
